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molecular formula C13H16O4 B8682021 Ethyl 2-(4-propionylphenoxy)acetate

Ethyl 2-(4-propionylphenoxy)acetate

Cat. No. B8682021
M. Wt: 236.26 g/mol
InChI Key: HGVABXWMWFXRAO-UHFFFAOYSA-N
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Patent
US08822414B2

Procedure details

To a solution of 1-(4-hydroxyphenyl)propan-1-one (33 g, 0.2200 moles) in DMF (165 mL), potassium carbonate (60.7 gm, 0.4400 moles) and ethyl bromo acetate (40.6 gm, 0.2420 moles) were added and the reaction mixture was srirred at 50° C. for 3 hours. The reaction mixture was poured into ice cold water and extracted with ethyl acetate. The combined ethyl acetate extract was washed with water & brine, dried over sodium sulphate and evaporated under reduced pressure to yield 49 gm (94%) of product as thick liquid.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:18][CH2:19][O:20][C:21]([CH2:23]Br)=[O:22]>CN(C=O)C>[C:8]([C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:23][C:21]([O:20][CH2:19][CH3:18])=[O:22])=[CH:7][CH:6]=1)(=[O:11])[CH2:9][CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CC)=O
Name
Quantity
60.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40.6 g
Type
reactant
Smiles
CCOC(=O)CBr
Name
Quantity
165 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined ethyl acetate extract
WASH
Type
WASH
Details
was washed with water & brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)(=O)C1=CC=C(OCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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